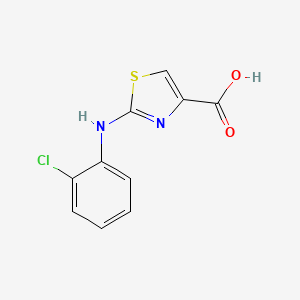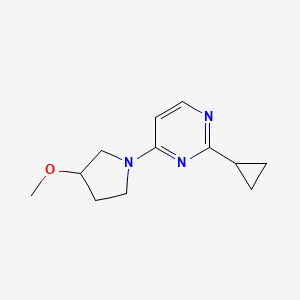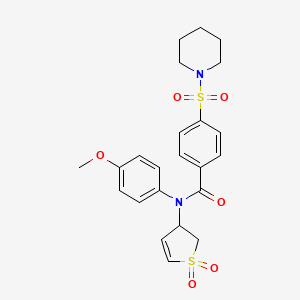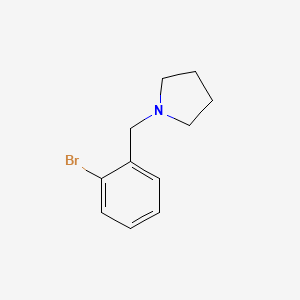
2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a phenyl ring (a six-membered carbon ring) that is substituted with a chlorine atom, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chlorophenyl group, and the carboxylic acid group . The exact structure would depend on the specific locations of these groups within the molecule.Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis Techniques : The compound and its derivatives, such as 2-(p-chlorophenyl)-2-thiazoline and its 4-carboxylic acid form, are synthesized using specific aminoethane thiols. This process is significant for producing various thiazoline derivatives, offering a base for further exploration in different fields (Suzuki & Izawa, 1976).
Chemical Transformation Studies : Research on the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid provides insights into chemical reactions under specific conditions, contributing to a deeper understanding of thiazoline chemistry (Suzuki et al., 1976).
Biological and Pharmaceutical Applications
Antimicrobial Agents : Various derivatives of 2-phenylamino-thiazole have been synthesized and tested for antimicrobial activity. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Antiviral Activity : The synthesis and study of derivatives like 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids show potential antiviral activity, demonstrating the role these compounds could play in treating viral infections (Bernardino et al., 2007).
Fungicidal and Antivirus Activities : Studies on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have indicated good fungicidal activity, highlighting their potential use in agriculture and disease control (Fengyun et al., 2015).
Industrial and Chemical Applications
Mild Steel Corrosion Inhibition : Research into thiazole hydrazones, such as derivatives of thiazole-2-carboxylic acid, has shown their effectiveness in inhibiting mild steel corrosion in acidic media. This suggests potential applications in industries dealing with metal preservation and protection (Chaitra et al., 2016).
Antifungal and Antimicrobial Activities : Novel 2,4-disubstituted thiazoles, incorporating functional groups from the structure of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid, exhibit antimicrobial and antifungal activities, indicating their importance in pharmaceutical research and development (Grybaitė et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid may also impact multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloroanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCHAFOYVWXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)


![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)


![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)
